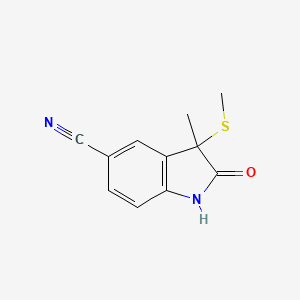
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester is an organic compound with the molecular formula C18H27NO4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with 3-methylbutyl groups, and an amino group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester typically involves the esterification of 1,3-Benzenedicarboxylic acid, 5-amino- with 3-methylbutanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers and resins with specific properties.
作用機序
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological pathways.
類似化合物との比較
Similar Compounds
1,3-Benzenedicarboxylic acid, dimethyl ester: Similar structure but lacks the amino group.
1,2-Benzenedicarboxylic acid, bis(3-methylbutyl) ester: Similar ester groups but different substitution pattern on the benzene ring.
1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester: Similar structure but with different ester groups.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester is unique due to the presence of both amino and ester groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
61580-20-9 |
|---|---|
分子式 |
C18H27NO4 |
分子量 |
321.4 g/mol |
IUPAC名 |
bis(3-methylbutyl) 5-aminobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H27NO4/c1-12(2)5-7-22-17(20)14-9-15(11-16(19)10-14)18(21)23-8-6-13(3)4/h9-13H,5-8,19H2,1-4H3 |
InChIキー |
MKFOSCZKXPQCJY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)
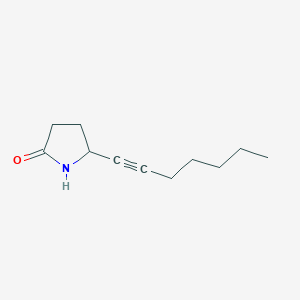

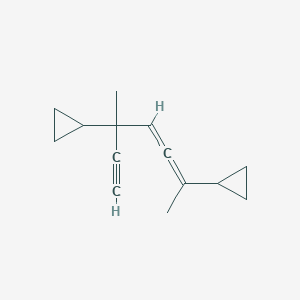



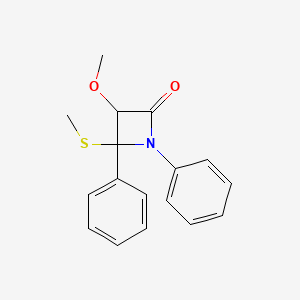
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
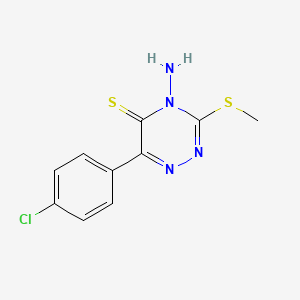

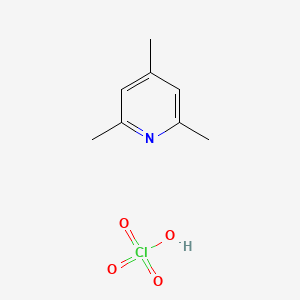
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
